molecular formula C12H20N2 B1282841 N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine CAS No. 60630-68-4

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine

Cat. No.: B1282841
CAS No.: 60630-68-4
M. Wt: 192.3 g/mol
InChI Key: CDRZWWQEJJUXDS-UHFFFAOYSA-N
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Description

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is an organic compound with the molecular formula C12H20N2. It is a diamine derivative characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen atoms. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under reflux conditions at a temperature of around 80°C for approximately 2 hours. The product is then purified through crystallization using ethanol, yielding a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes using fixed-bed reactors. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts such as Raney-Nickel and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine finds applications in several fields:

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can modulate enzyme activity and influence cellular pathways, making it valuable in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: This compound lacks the benzyl group, making it less effective in certain applications.

    N,N’-Dimethyl-1,3-propanediamine: Similar in structure but differs in the positioning of the methyl groups.

Uniqueness

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is unique due to the presence of the benzyl group, which enhances its reactivity and binding properties. This makes it more versatile and effective in various chemical and industrial applications compared to its analogs .

Properties

IUPAC Name

N'-benzyl-N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZWWQEJJUXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543368
Record name N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60630-68-4
Record name N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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